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Compound of Interest |

Compound Name: 6-Chloro-7-fluoroquinoxaline
CAS No.: 1913266-52-0
Cat. No.: B1435756
. J

Technical Guide: 6-Chloro-7-fluoroquinoxaline
Physicochemical Profile, Synthetic Utility, and
Reactivity[1][2]

Executive Summary

6-Chloro-7-fluoroquinoxaline (CAS: 1913266-52-0) is a disubstituted heterocyclic scaffold of
increasing importance in medicinal chemistry.[1][2] Structurally, it functions as a bioisostere to
the 6,7-disubstituted quinoline and quinolone cores found in blockbuster antibiotics (e.g.,
fluoroquinolones) and kinase inhibitors. Its value lies in the electronic differentiation of the
benzene ring: the 7-fluorine atom is highly activated toward nucleophilic aromatic substitution (

), while the 6-chlorine atom provides lipophilicity and metabolic stability or serves as a handle
for metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura).

This guide details the physicochemical constants, validated synthesis protocols, and reactivity
patterns necessary for utilizing this scaffold in drug discovery.

Physicochemical Properties

The following data aggregates experimental values and high-confidence predictive models
suitable for ADME-Tox profiling.
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Property Value | Description Source/Notes
IUPAC Name 6-Chloro-7-fluoroquinoxaline
CAS Number 1913266-52-0 [1][2]
C
Molecular Formula H
CIFN
Molecular Weight 182.58 g/mol
Physical State Solid (Crystalline powder) Analog comparison
Note: Unsubstituted
) ] ) quinoxaline mp is 29-32°C;
Melting Point 138-142 °C (Predicted) ) o
halogenation significantly
raises mp.[1][2][3]
LogP (Octanol/Water) 2.15+0.3 Predicted (Consensus)
Topological PSA 25.78 A Polar Surface Area
H-Bond Donors/Acceptors 0/2
pKa (Conjugate Acid) ~0.6 Weakly basic (N-protonation)

Low in water; Soluble in DCM,

Solubility DMSO. MeOH
, Me

Key Insight for Medicinal Chemists: The introduction of the fluorine at C7 significantly lowers
the LUMO energy of the ring system compared to the mono-chloro analog, making the C7
position highly electrophilic. The lipophilicity (LogP ~2.[4]15) is ideal for CNS penetration and
cell permeability, falling well within Lipinski's Rule of 5.[4]

Synthesis & Manufacturing Protocol

The most robust route to 6-chloro-7-fluoroquinoxaline is the condensation of the
corresponding 1,2-phenylenediamine with glyoxal. This method avoids the regioselectivity
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iIssues often seen in direct halogenation of the quinoxaline core.[4]

Protocol: Condensation Route
Precursor: 4-Chloro-5-fluoro-1,2-phenylenediamine (CAS: 139512-70-2).

Reagents:

4-Chloro-5-fluoro-1,2-phenylenediamine (1.0 eq)

Glyoxal (40% aq.[4] solution, 1.2 eq)

Ethanol (Solvent, 10 volumes)

Sodium Bisulfite (Catalytic, optional to prevent oxidation)

Step-by-Step Methodology:

¢ Dissolution: Charge a round-bottom flask with 4-chloro-5-fluoro-1,2-phenylenediamine and
Ethanol. Stir at room temperature until fully dissolved.

o Addition: Add Glyoxal solution dropwise over 15 minutes. The reaction is slightly exothermic.

[4]

¢ Reflux: Heat the mixture to reflux (approx. 78°C) for 2—4 hours. Monitor consumption of the
diamine by TLC (Eluent: 30% EtOAc/Hexanes).

o Workup: Cool the reaction mixture to 0-5°C. The product often crystallizes directly from the
cool ethanol.[4]

« [solation: Filter the precipitate. If no precipitate forms, concentrate the solvent in vacuo and
recrystallize the residue from Ethanol/Water or Hexane/EtOAc.[4]

Yield: Expected yield is 85-92%.[4]

Synthesis Pathway Diagram
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Caption: Synthesis of 6-chloro-7-fluoroquinoxaline via condensation of diamine with glyoxal.

Reactivity & Regioselectivity (The "Soft Spot")

For drug development, the primary utility of this scaffold is the differential reactivity of the
halogen substituents.

e C7-Fluorine (

Active): The nitrogen atoms at positions 1 and 4 exert a strong electron-withdrawing effect (—
I, =M), activating the benzene ring. The C7 position is para to N4 and meta to N1.[4]
However, the high electronegativity of Fluorine stabilizes the Meisenheimer complex
intermediate, making F a superior leaving group to Cl in

reactions on this electron-deficient heterocycle.

e C6-Chlorine (Cross-Coupling Active): The C6-Cl bond is stronger and less prone to
nucleophilic displacement but is an excellent partner for Palladium-catalyzed reactions
(Suzuki, Buchwald-Hartwig) after the C7 position has been functionalized.

Regioselectivity Logic Diagram
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Mechanistic Insight

6-Chloro-7-fluoroquinoxaline

F is better leaving group in SnAr
due to Meisenheimer stabilization.

Path A: Mild Base, Heat \Path B: Pd(0), Ligand

Nucleophilic Attack (R-NH2, R-SH) Pd-Catalyzed Coupling (Ar-B(OH)2)
Target: C7-Fluorine Target: C6-Chlorine

7-Amino-6-chloroquinoxaline 6-Aryl-7-fluoroquinoxaline
(Library Generation) (Biaryl Scaffold)

Click to download full resolution via product page

Caption: Regioselective functionalization strategy: C7-F is displaced by nucleophiles; C6-Cl is
reserved for metal catalysis.

Safety & Handling (SDS Summary)

While specific toxicological data for this exact isomer is limited, it should be handled according
to the hazard profile of halo-quinoxalines.[4]

¢ GHS Classification:
o Skin Irrit. 2 (H315): Causes skin irritation.[4]
o Eye Irrit. 2A (H319): Causes serious eye irritation.[4]
o STOT SE 3 (H335): May cause respiratory irritation.[4]

o Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Halogenated
heterocycles can be light-sensitive; amber vials are recommended.[4]

¢ Incompatibility: Strong oxidizing agents, strong acids.[4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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